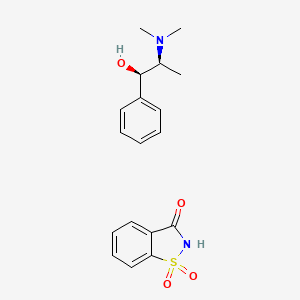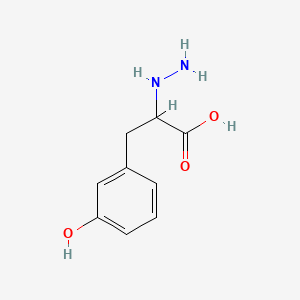
2-Hydrazino-3-(m-hydroxyphenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazino-3-(m-hydroxyphenyl)propionic acid is an organic compound with the molecular formula C9H12N2O3. It contains a hydrazine group (-NH-NH2) and a hydroxyphenyl group attached to a propionic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-3-(m-hydroxyphenyl)propionic acid typically involves the reaction of 3-(m-hydroxyphenyl)propionic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-3-(m-hydroxyphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Hydrazino-3-(m-hydroxyphenyl)propionic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Hydrazino-3-(m-hydroxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)propionic acid: A phenyl propionic acid derivative with similar structural features.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: A hydroxycinnamic acid derivative found in various bacteria and plants.
Uniqueness
2-Hydrazino-3-(m-hydroxyphenyl)propionic acid is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
73826-25-2 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-hydrazinyl-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-11-8(9(13)14)5-6-2-1-3-7(12)4-6/h1-4,8,11-12H,5,10H2,(H,13,14) |
InChI Key |
VZTVXBCFJGOJEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(C(=O)O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)

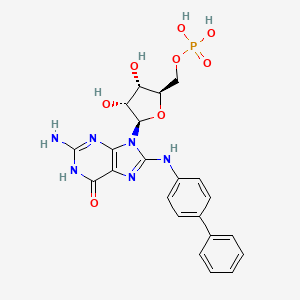
![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
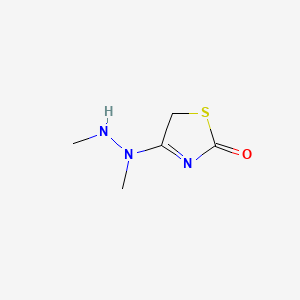
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
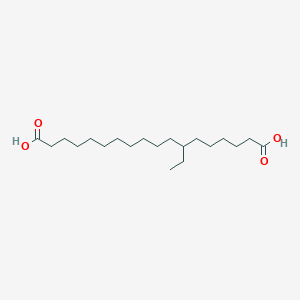



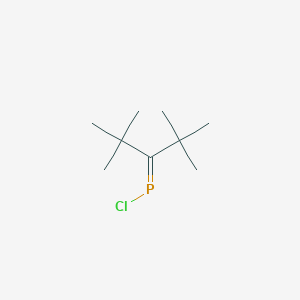
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
